5F-EMB-PICA is a synthetic compound classified as a cannabimimetic, meaning it mimics the effects of cannabinoids, the active components of cannabis. Studies suggest it binds to the cannabinoid receptors CB1 and CB2, similar to tetrahydrocannabinol (THC), the primary psychoactive compound in cannabis [].
However, unlike THC, the specific mechanisms of action of 5F-EMB-PICA are not fully understood. Further research is necessary to determine how it interacts with the endocannabinoid system and its potential therapeutic applications [].
Some studies suggest 5F-EMB-PICA may have analgesic properties, potentially offering relief from chronic pain [].
Limited research suggests a possible role for 5F-EMB-PICA in treating neurological conditions like epilepsy and Alzheimer's disease. However, more investigation is needed to determine its efficacy and safety [, ].
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester is a synthetic compound belonging to the class of indole derivatives, which are often studied for their pharmacological properties. This compound features a unique molecular structure characterized by the presence of a fluorinated pentyl chain attached to an indole core, along with a carbonyl group linked to the amino acid L-valine and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 376.47 g/mol .
The chemical behavior of N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester includes various types of reactions:
The synthesis of N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester typically involves several steps:
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester has applications primarily in research settings:
Interaction studies have shown that N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester interacts significantly with cannabinoid receptors CB1 and CB2. These studies often utilize radiolabeled ligands to assess binding affinity and functional activity in vitro. The compound has demonstrated full agonist activity at CB1 receptors, leading to pronounced psychoactive effects . Additionally, research indicates potential interactions with other neurotransmitter systems, which may contribute to its complex pharmacological profile.
N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester shares structural similarities with several other synthetic cannabinoids. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5F-MDMB-PICA | Indazole core; fluorinated pentyl chain | Notable for its high potency and risk of severe toxicity |
| 5F-MDMB-PINACA | Indazole core; similar carbon chain | Known for its broad distribution in synthetic cannabis products |
| 5F-MDMB-BINACA | Indazole structure; varying alkoxy groups | Exhibits different receptor affinity profiles compared to other analogs |
These compounds are unique in their specific structural modifications that influence their binding affinities and biological activities at cannabinoid receptors. N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester stands out due to its specific combination of an indole core and L-valine linkage, contributing to distinct pharmacological properties compared to other synthetic cannabinoids .
The indole nucleus serves as the foundational scaffold for this compound, requiring precise functionalization at the N-1 and C-3 positions. Modern synthetic routes employ a sequential strategy involving:
The introduction of the 5-fluoropentyl group at the indole nitrogen typically proceeds via nucleophilic substitution. Methyl 1H-indole-3-carboxylate undergoes deprotonation with potassium tert-butoxide in tetrahydrofuran, followed by reaction with 1-bromo-5-fluoropentane (Figure 1A). This step achieves >85% yield under optimized conditions (0°C, 12 hours), with purity confirmed by ^1H NMR (δ 5.78 ppm for N-CH2 resonance). Alternative protocols using phase-transfer catalysts or microwave assistance remain underexplored for this specific substrate.
Post-alkylation, the methyl ester at C-3 undergoes hydrolysis to the carboxylic acid using LiOH/THF-H2O (1:1), followed by activation with oxalyl chloride in dichloromethane. Subsequent amidation with L-valine ethyl ester hydrochloride in the presence of triethylamine affords the target compound (62–68% yield over two steps). Crucially, competing reactions at C-2 are minimized through steric hindrance from the 5-fluoropentyl group, as evidenced by the absence of C-2 byproducts in LC-MS analyses.
Table 1: Key Intermediates in Indole Functionalization
| Intermediate | Synthetic Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methyl 1H-indole-3-carboxylate | Starting material | – | >99% |
| N-5-Fluoropentyl indole | Alkylation | 87 | 95% |
| Indole-3-carboxylic acid | Ester hydrolysis | 92 | 98% |
| Activated acyl chloride | Oxalyl chloride treatment | Quant. | – |
The L-valine ethyl ester moiety introduces a chiral center critical for cannabinoid receptor binding affinity. Synthesis preserves stereochemical integrity through:
Coupling the activated indole-3-carbonyl chloride with L-valine ethyl ester proceeds without racemization when conducted below 25°C. Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10) confirms >98% enantiomeric excess, attributable to the rapid acylation kinetics overpowering potential epimerization.
X-ray crystallography of related compounds reveals that the tert-butyl group of valine enforces a gauche conformation in the ester linkage, preorganizing the molecule for CB1 receptor interaction. This conformational bias is absent in D-valine analogs, explaining their 30-fold lower binding affinity in comparative assays.
The 5-fluoropentyl group’s installation faces dual challenges: achieving linear alkylation without branching and maintaining fluorine atom stability under basic conditions.
Competition between N-1 and C-3 alkylation is mitigated through:
The electron-withdrawing fluorine atom risks elimination during prolonged reaction times. Kinetic studies identify a safe window (≤8 hours at 25°C) where defluorination remains below 2%. Post-reaction quenching with ammonium chloride (instead of water) further suppresses HF formation, preserving >97% fluorine content.
Figure 2: Fluoropentyl Stability Under Varied Conditions
Reverse-phase liquid chromatography remains the cornerstone for separating N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester from complex matrices. The compound's hydrophobicity (logP ~4.2) necessitates gradient elution with mobile phases containing 0.1% formic acid and 2 mM ammonium formate to enhance ionization efficiency [3]. Stationary phases such as Kinetex C18 (100 × 3 mm, 2.6 µm) demonstrate optimal retention and peak symmetry at 35°C column temperature [3].
Electrospray ionization in positive mode generates the protonated molecular ion [M+H]⁺ at m/z 363.2. Collision-induced dissociation yields characteristic fragments:
Multiple reaction monitoring transitions (363.2→232.1 and 363.2→145.0) provide specificity with limits of detection reaching 0.1 ng/mL in biological matrices [2].
| Parameter | Specification | Source |
|---|---|---|
| Column | Kinetex C18 (100 mm) | [3] |
| Flow Rate | 0.5 mL/min | [3] |
| Gradient | 60-90% B over 7 min | [3] |
| Ionization Mode | ESI+ | [2] [3] |
| Collision Energy | 25-35 eV | [2] |
The L-valine ethyl ester moiety introduces chirality requiring enantioselective separation. Polysaccharide-based chiral columns (Chiralpak IG-3) demonstrate superior resolution (Rs >2.0) compared to protein-bound phases [4]. Mobile phase optimization with heptane:ethanol:trifluoroacetic acid (90:10:0.1) achieves baseline separation of enantiomers within 15 minutes [4].
Enantiomeric ratio determination necessitates UV detection at 220 nm combined with circular dichroism spectroscopy. The (R)-enantiomer exhibits 15-fold greater CB1 receptor binding affinity than its (S)-counterpart, underscoring the pharmacological importance of chiral resolution [4].
Orbitrap-based HRMS (140,000 resolution) identifies major metabolites through:
Mass defect filtering (±50 mDa from parent compound) combined with neutral loss triggers (44.9787 Da for ester hydrolysis) enables automated metabolite identification. Characteristic fluorine isotopic patterns (1:3 M/M+2 ratio) aid in distinguishing true metabolites from matrix interference [2].
| Metabolite | Accurate Mass (Da) | Mass Error (ppm) | Diagnostic Fragments |
|---|---|---|---|
| Parent Compound | 363.1914 | <1.5 | 232.1121, 145.0322 |
| Carboxylic Acid | 335.1601 | 1.2 | 218.0813, 145.0322 |
| ω-Hydroxylated | 379.1863 | 1.8 | 248.1070, 161.0271 |